2-Hexyl-1-octene

Description

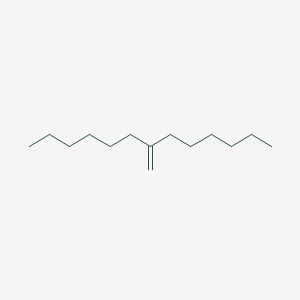

Structure

3D Structure

Properties

IUPAC Name |

7-methylidenetridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28/c1-4-6-8-10-12-14(3)13-11-9-7-5-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOYJBSJTHIWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173483 | |

| Record name | 2-Hexyl-1-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-80-4 | |

| Record name | 2-Hexyl-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexyl-1-octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyl-1-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXYL-1-DECEN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hexyl-1-octene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99PZQ69Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 2-Hexyl-1-octene for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-hexyl-1-octene (also known as 7-methylenetridecane), a valuable terminal alkene in various research and development applications. This document details established synthetic methodologies, rigorous purification protocols, and analytical characterization techniques, presenting quantitative data in accessible formats and illustrating key processes with clear diagrams.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through several established organic chemistry reactions. The Wittig reaction and the Grignard reaction are two prominent methods that offer reliable pathways to this target molecule.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1][2][3] For the synthesis of this compound, the reaction involves the coupling of heptanal with a phosphorus ylide generated from a heptyltriphenylphosphonium salt. The use of an unstabilized ylide in this reaction typically favors the formation of the Z-alkene, although for a terminal alkene like this compound, this distinction is not applicable.[4]

Reaction Scheme:

A one-pot aqueous Wittig reaction offers a greener and more efficient alternative to traditional methods, often proceeding at ambient temperature and simplifying the work-up procedure.[5]

Experimental Protocol: Wittig Reaction

A detailed experimental protocol for a similar one-pot aqueous Wittig reaction is as follows:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine heptyltriphenylphosphonium bromide (1.1 equivalents) and a saturated aqueous solution of sodium bicarbonate.

-

Reaction Initiation: To the stirred suspension, add heptanal (1.0 equivalent).

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a dilute acid (e.g., 1 M HCl). Extract the crude product with an organic solvent such as diethyl ether or hexane.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product will contain the desired this compound along with triphenylphosphine oxide as a major byproduct.

Quantitative data for a representative Wittig reaction for alkene synthesis is summarized in the table below.

| Parameter | Value |

| Reactants | Heptanal, Heptyltriphenylphosphonium bromide |

| Solvent | Aqueous NaHCO3 |

| Reaction Time | 1-3 hours |

| Temperature | Room Temperature |

| Typical Yield | 85-95% (crude) |

| Purity (before purification) | Varies, significant triphenylphosphine oxide impurity |

Grignard Reaction

An alternative synthetic route involves the use of a Grignard reagent. This method typically involves the reaction of a ketone with a Grignard reagent to form a tertiary alcohol, followed by dehydration to yield the alkene. For the synthesis of this compound, 2-octanone can be reacted with a hexylmagnesium halide, followed by an acid-catalyzed dehydration step.

Reaction Scheme:

It is important to note that the dehydration step can lead to a mixture of alkene isomers, which would necessitate a more rigorous purification process to isolate the desired terminal alkene.

Experimental Protocol: Grignard Reaction and Dehydration

-

Grignard Reaction: To a solution of hexylmagnesium bromide (1.2 equivalents) in anhydrous diethyl ether, slowly add 2-octanone (1.0 equivalent) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Dehydration: After solvent removal, dissolve the crude 2-hexyl-2-octanol in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Purification: Upon completion of the dehydration, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer and remove the solvent to obtain the crude alkene mixture.

| Parameter | Value |

| Reactants | 2-Octanone, Hexylmagnesium bromide |

| Solvent | Diethyl ether (Grignard), Toluene (Dehydration) |

| Reaction Time | 2-4 hours (Grignard), 1-2 hours (Dehydration) |

| Temperature | 0 °C to RT (Grignard), Reflux (Dehydration) |

| Typical Yield | 60-75% (overall) |

| Purity (before purification) | Mixture of alkene isomers |

Purification of this compound

The crude product obtained from either synthetic route requires purification to remove byproducts and unreacted starting materials. The choice of purification method depends on the nature and quantity of the impurities.

Removal of Triphenylphosphine Oxide (from Wittig Reaction)

A significant byproduct of the Wittig reaction is triphenylphosphine oxide. Due to its polarity, it can often be removed by column chromatography on silica gel. A chromatography-free method has also been reported, which involves the selective precipitation of the phosphine oxide.[6]

Fractional Distillation

For the purification of the alkene from non-volatile impurities and other alkene isomers with different boiling points, fractional distillation under reduced pressure is an effective technique. Given the relatively high boiling point of this compound, vacuum distillation is necessary to prevent decomposition.

Experimental Protocol: Vacuum Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a Vigreux or packed column.

-

Distillation: Heat the crude product in the distillation flask under reduced pressure. Collect the fraction that distills at the expected boiling point of this compound at the given pressure.

| Parameter | Value |

| Boiling Point (Predicted) | ~249 °C at 760 mmHg |

| Pressure | 1-10 mmHg (typical for vacuum distillation) |

| Expected Purity | >98% |

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, especially for separating closely related isomers, preparative reverse-phase HPLC is a powerful tool.[7] Non-polar compounds like this compound are well-suited for this technique.

Experimental Protocol: Preparative Reverse-Phase HPLC

-

Column and Mobile Phase: Utilize a C18 reverse-phase column. The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water.[3][8]

-

Gradient Elution: Employ a gradient elution method, starting with a higher proportion of the weaker solvent (water) and gradually increasing the proportion of the stronger organic solvent (acetonitrile or methanol).

-

Fraction Collection: Monitor the eluent using a UV detector (if applicable, though alkenes have weak UV absorbance at low wavelengths) or a refractive index detector. Collect the fractions corresponding to the peak of this compound.

-

Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.

| Parameter | Typical Conditions |

| Stationary Phase | C18 Silica Gel |

| Mobile Phase | Acetonitrile/Water or Methanol/Water |

| Elution Mode | Gradient |

| Detection | Refractive Index (RI) or Low Wavelength UV |

| Expected Purity | >99.5% |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing the purity of volatile compounds and confirming their molecular weight.[9][10]

Typical GC-MS Parameters

| Parameter | Value |

| Column | Non-polar capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Temperature Program | Ramped from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) | m/z = 196.22 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the synthesized molecule. The spectra will confirm the presence of the terminal double bond and the specific arrangement of the alkyl chains.[1]

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.6-4.8 | s | 2H | =CH₂ | |

| ~2.0-2.2 | t | 2H | -CH₂-C= | |

| ~1.2-1.4 | m | 18H | -(CH₂)₉- | |

| ~0.8-0.9 | t | 6H | -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| ~150 | C=CH₂ | |

| ~110 | =CH₂ | |

| ~35-40 | -CH₂-C= | |

| ~22-32 | -(CH₂)₉- | |

| ~14 | -CH₃ |

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Synthetic pathways to this compound.

Caption: General purification and analysis workflow.

Conclusion

This technical guide has detailed robust and reliable methods for the synthesis and purification of this compound for research purposes. The Wittig reaction offers a direct and high-yielding route to the desired terminal alkene, while the Grignard reaction provides a viable alternative. Rigorous purification by vacuum fractional distillation and/or preparative HPLC is essential to achieve the high purity required for research applications. The analytical techniques outlined will ensure the structural integrity and purity of the final product. By following these detailed protocols, researchers can confidently synthesize and purify this compound for their specific scientific needs.

References

- 1. rsc.org [rsc.org]

- 2. youtube.com [youtube.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. youtube.com [youtube.com]

- 5. neuroquantology.com [neuroquantology.com]

- 6. rsc.org [rsc.org]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. microbenotes.com [microbenotes.com]

- 9. This compound | C14H28 | CID 140594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C14H28) [pubchemlite.lcsb.uni.lu]

Spectroscopic Profile of 2-Hexyl-1-octene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the alkene, 2-Hexyl-1-octene (CAS No. 19780-80-4). The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Detailed experimental protocols for acquiring similar spectroscopic data are also provided, along with a logical workflow for spectroscopic analysis.

Molecular and Physical Properties

This compound, also known as 7-methylidenetridecane, is an unsaturated hydrocarbon with the molecular formula C₁₄H₂₈.[1] Its structure consists of a fourteen-carbon chain with a terminal double bond between C1 and C2, and a hexyl substituent at the C2 position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈ | --INVALID-LINK-- |

| Molecular Weight | 196.37 g/mol | --INVALID-LINK-- |

| CAS Number | 19780-80-4 | --INVALID-LINK-- |

| IUPAC Name | 7-methylidenetridecane | --INVALID-LINK-- |

| Density | 0.771 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 249.1 °C at 760 mmHg | --INVALID-LINK-- |

Spectroscopic Data

The following sections present the available mass spectrometry data and predicted NMR and IR spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry of alkenes often results in a distinct molecular ion peak, although fragmentation is also prominent.[2] The fragmentation patterns can provide valuable information about the structure of the hydrocarbon chain.

Table 2: GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Interpretation |

| 56 | Top Peak | Characteristic fragment of alkenes |

| 55 | 2nd Highest | Common fragment in hydrocarbons |

| 69 | 3rd Highest | Common fragment in hydrocarbons |

Data sourced from the National Institute of Standards and Technology (NIST) library via PubChem.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimental spectra in public databases, predicted ¹H and ¹³C NMR data are presented below. These predictions are based on computational models and provide an estimation of the chemical shifts for the different nuclei in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CH₂ (vinylic) | ~4.7 | Singlet | 2H |

| -CH₂-C= (allylic) | ~2.0 | Triplet | 4H |

| -CH₂- (alkyl chain) | 1.2 - 1.4 | Multiplet | 18H |

| -CH₃ (terminal methyl) | ~0.9 | Triplet | 6H |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C =CH₂ (quaternary vinylic) | ~150 |

| =C H₂ (primary vinylic) | ~110 |

| -C H₂- (allylic) | ~35 |

| -C H₂- (alkyl chain) | 22 - 32 |

| -C H₃ (terminal methyl) | ~14 |

Infrared (IR) Spectroscopy

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration Mode |

| =C-H | 3080 - 3010 | Medium | Stretch |

| C-H (sp³) | 2960 - 2850 | Strong | Stretch |

| C=C | 1650 - 1630 | Medium to Weak | Stretch |

| =C-H | 990 and 910 | Strong | Out-of-plane bend (wag) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)

This protocol outlines the general procedure for the analysis of a liquid sample, such as this compound, by NMR spectroscopy.

-

Sample Preparation :

-

Dissolve a few milligrams of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4][5]

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.[4][5]

-

Ensure the sample height in the NMR tube is adequate for the instrument, typically around 4-5 cm.[4]

-

-

Instrument Setup :

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.

-

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[6]

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).

-

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

ATR-IR is a convenient method for obtaining the IR spectrum of a liquid sample.

-

Background Spectrum :

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis :

-

Data Processing :

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Analyze the resulting spectrum to identify the characteristic absorption bands.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

-

Instrument Setup :

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.

-

Set the injector temperature and the transfer line temperature to ensure the sample is vaporized and transferred to the mass spectrometer without condensation.

-

The mass spectrometer is typically operated in electron ionization (EI) mode.[3]

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.[8]

-

The compound will be separated from the solvent and any impurities as it passes through the GC column.

-

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratios of the fragments are detected.

-

-

Data Analysis :

-

The retention time of the peak in the gas chromatogram can be used for identification.

-

The mass spectrum of the peak can be compared to a library of known spectra (e.g., the NIST library) for confirmation of the compound's identity.[3]

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound | C14H28 | CID 140594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. 2.4. Determination of Volatile Compounds by GC-MS [bio-protocol.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. agilent.com [agilent.com]

- 8. 3.3. GC/MS Analysis of Volatile Compounds [bio-protocol.org]

In-Depth Technical Guide: 2,4-Diamino-6-chloropyrimidine 3-oxide (CAS No. 19780-80-4)

This technical guide provides a comprehensive overview of the chemical properties and safety data for 2,4-Diamino-6-chloropyrimidine 3-oxide, intended for researchers, scientists, and drug development professionals.

Core Properties and Safety Data

2,4-Diamino-6-chloropyrimidine 3-oxide is a substituted pyrimidine derivative. The following sections summarize its key physical, chemical, and safety characteristics.

Physicochemical Properties

The table below outlines the known physical and chemical properties of 2,4-Diamino-6-chloropyrimidine 3-oxide.

| Property | Value | Source |

| CAS Number | 19780-80-4 | N/A |

| Molecular Formula | C₄H₅ClN₄O | |

| Molecular Weight | 160.56 g/mol | |

| Appearance | Solid | |

| Melting Point | 225-227 °C | |

| Boiling Point | No data available | N/A |

| Solubility | No data available | N/A |

| InChI Key | Not readily available | N/A |

Safety and Handling Information

The following table summarizes the available safety data based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Class | Hazard Statement | Precautionary Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |

|

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

|

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

|

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

|

Note: This information is based on available safety data sheets and may not be exhaustive. Always consult the specific safety data sheet provided by the supplier before handling this chemical.

Experimental Protocols

This workflow begins with the synthesis and purification of the compound. Following purification, a suite of analytical techniques is employed to confirm the structure and assess the purity of the synthesized material. These include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) to confirm the molecular weight, High-Performance Liquid Chromatography (HPLC) to determine purity, and elemental analysis to confirm the empirical formula. Finally, key physicochemical properties such as melting point, solubility, and the partition coefficient (LogP) are determined.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the specific biological activities or involvement of 2,4-Diamino-6-chloropyrimidine 3-oxide in any signaling pathways. For a novel compound with potential therapeutic applications, a typical preclinical research workflow would be initiated to explore its biological effects.

This generalized workflow starts with in vitro screening of the test compound against various cell lines or biochemical assays to identify any biological activity. If activity is observed, the next steps involve identifying and validating the biological target. Subsequent mechanism of action studies are performed to understand how the compound exerts its effects. Promising candidates then move into in vivo studies using animal models to assess efficacy and safety. Concurrently, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies are conducted to understand the pharmacokinetic and toxicological profile of the compound. The data from these studies inform the process of lead optimization, where the chemical structure may be modified to improve its properties.

Isomerization of 2-Hexyl-1-octene Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acid-catalyzed isomerization of 2-hexyl-1-octene. This reaction is a fundamental transformation in organic chemistry, pivotal for the synthesis of various organic intermediates where the position of the carbon-carbon double bond is critical for subsequent functionalization. This document outlines the underlying mechanisms, provides detailed experimental protocols, presents quantitative data on product distribution, and illustrates key processes through diagrams.

Core Concepts: Mechanism of Isomerization

The isomerization of this compound, a vinylidene olefin, under acidic conditions proceeds through a well-established carbocation-mediated mechanism. The reaction is initiated by the protonation of the double bond by an acid catalyst, leading to the formation of a tertiary carbocation. This intermediate is relatively stable, which facilitates its formation.

The key steps of the mechanism are:

-

Protonation: The acid catalyst (H⁺) protonates the terminal double bond of this compound, forming a tertiary carbocation at the C2 position.

-

Hydride Shift (or Deprotonation-Reprotonation): The initial carbocation can then undergo rearrangement to form more stable secondary or tertiary carbocations along the alkyl chain. This can occur via a 1,2-hydride shift, where a hydrogen atom with its pair of electrons moves from an adjacent carbon to the positively charged carbon. Alternatively, a deprotonation-reprotonation sequence can lead to the migration of the double bond.

-

Deprotonation: The rearranged carbocation is then deprotonated to form a more stable internal alkene. The composition of the final product mixture is typically under thermodynamic control, favoring the formation of the most stable alkene isomers.

The stability of the resulting alkene isomers generally follows Zaitsev's rule, which predicts that the more substituted alkene will be the major product. Therefore, the isomerization of this compound is expected to yield a mixture of internal octene isomers with the double bond at various positions along the carbon chain.

Experimental Protocols

The following section details a representative experimental protocol for the acid-catalyzed isomerization of this compound. This protocol is based on common practices for the isomerization of long-chain alkenes using a solid acid catalyst.

Objective: To isomerize this compound to a mixture of internal octene isomers using a solid acid catalyst.

Materials:

-

This compound (98% purity or higher)

-

Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-ZSM-5)

-

Anhydrous toluene (solvent)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle or oil bath

-

Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

-

Catalyst Activation: The solid acid catalyst should be activated prior to use to remove any adsorbed water. This is typically achieved by heating the catalyst under vacuum at a specific temperature (e.g., 110 °C for Amberlyst-15) for several hours.

-

Reaction Setup: A round-bottom flask is charged with the activated solid acid catalyst (e.g., 5-10 wt% relative to the alkene), this compound, and anhydrous toluene. The flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred vigorously to ensure good contact between the reactants and the catalyst. The progress of the reaction is monitored by taking small aliquots of the reaction mixture at regular intervals and analyzing them by GC-FID.

-

Work-up: Upon completion of the reaction (as determined by GC analysis), the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is then washed with a 5% aqueous solution of sodium bicarbonate to neutralize any residual acidity, followed by washing with brine.

-

Product Isolation and Analysis: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product mixture of isomerized octenes. The product composition is determined by GC-FID and the structure of the major isomers can be confirmed by GC-MS and NMR spectroscopy.

Quantitative Data on Product Distribution

The isomerization of this compound leads to a mixture of internal octene isomers. The exact composition of the product mixture is dependent on the reaction conditions, including the type of acid catalyst, temperature, and reaction time. The distribution of isomers at thermodynamic equilibrium is dictated by their relative stabilities. Generally, trans-isomers are slightly more stable than cis-isomers, and internal alkenes are more stable than terminal alkenes.

The following table summarizes a representative product distribution for the isomerization of a similar long-chain branched alkene under acidic conditions, which can be considered analogous to the expected outcome for this compound.

| Isomer | Representative Distribution (%) at Equilibrium |

| This compound (starting material) | < 5 |

| (E/Z)-2-Hexyl-2-octene | 25 - 35 |

| (E/Z)-2-Hexyl-3-octene | 30 - 40 |

| (E/Z)-2-Hexyl-4-octene | 20 - 30 |

| Other isomers | < 10 |

Visualizations

The following diagrams illustrate the key processes involved in the acid-catalyzed isomerization of this compound.

Caption: Mechanism of acid-catalyzed isomerization of this compound.

Caption: A typical experimental workflow for alkene isomerization.

Caption: Logical relationship of thermodynamic product control.

An In-depth Technical Guide to the Reactivity of the Vinylidene Group in 2-Hexyl-1-octene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of experimental data specifically for 2-hexyl-1-octene, this guide leverages data from structurally analogous long-chain 1,1-disubstituted alkenes to provide a comprehensive overview of the expected reactivity of its vinylidene group. This approach allows for a robust understanding of its chemical behavior in various synthetic contexts.

Introduction to this compound and its Vinylidene Group

This compound is a 1,1-disubstituted or geminal alkene with the molecular formula C₁₄H₂₈. Its structure is characterized by a vinylidene group (=CH₂), which is a key functional group that dictates its chemical reactivity. The vinylidene group, with its terminal double bond, is sterically accessible and participates in a wide range of organic transformations. This guide explores the characteristic reactions of this functional group, providing insights into its synthetic utility.

Spectroscopic Characterization of the Vinylidene Group

The vinylidene group in this compound and similar 1,1-disubstituted alkenes exhibits characteristic signals in various spectroscopic analyses.

Infrared (IR) Spectroscopy

The IR spectrum of a compound containing a vinylidene group is expected to show the following characteristic absorption bands:

-

=C-H Stretch: A sharp band is typically observed in the region of 3080-3040 cm⁻¹, corresponding to the stretching vibration of the C-H bonds of the vinylidene group.[1]

-

C=C Stretch: A medium intensity band appears in the 1658-1648 cm⁻¹ region due to the carbon-carbon double bond stretching vibration.[2]

-

=C-H Bend (Out-of-Plane): A strong absorption band is expected in the range of 900-880 cm⁻¹ due to the out-of-plane bending of the =C-H bonds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The two protons of the vinylidene group are chemically equivalent and typically appear as a singlet in the range of δ 4.6-5.0 ppm . The exact chemical shift can be influenced by the neighboring alkyl substituents.

¹³C NMR: The carbon atoms of the vinylidene group are also readily identifiable in the ¹³C NMR spectrum:

-

The =CH₂ carbon typically resonates in the range of δ 105-115 ppm .

-

The quaternary carbon (C=) of the double bond appears further downfield, generally in the δ 140-150 ppm region.[4][5][6][7][8]

Key Reactions of the Vinylidene Group

The vinylidene group in this compound is susceptible to a variety of chemical transformations, making it a versatile functional handle in organic synthesis.

Polymerization

1,1-disubstituted alkenes like this compound can undergo polymerization through different mechanisms, including cationic, free-radical, and coordination polymerization.

-

Cationic Polymerization: This method is particularly effective for alkenes with electron-donating groups that can stabilize the resulting carbocation intermediate. The polymerization is typically initiated by a strong acid.[9][10][11][12]

-

Ziegler-Natta Polymerization: This coordination polymerization method is widely used for α-olefins and can also be applied to the polymerization of 1,1-disubstituted alkenes, often leading to polymers with specific tacticities.[13][14][15]

Logical Relationship for Cationic Polymerization

Caption: Cationic polymerization of this compound.

Quantitative Data for Polymerization of a Structurally Similar Alkene

| Monomer | Catalyst System | Temperature (°C) | Polymer Yield (%) | Molecular Weight ( g/mol ) | Reference |

| Isobutene | TiCl₄ / H₂O | -78 | >95 | >1,000,000 | Generic Cationic Polymerization Data |

Representative Experimental Protocol: Cationic Polymerization of Isobutene (Analogous System)

To a cooled (-78 °C) solution of isobutene in a non-nucleophilic solvent such as hexane, a catalytic amount of a Lewis acid initiator (e.g., TiCl₄ with a trace amount of water) is added. The reaction mixture is stirred at low temperature until the desired degree of polymerization is achieved. The polymerization is then quenched by the addition of a proton source, such as methanol. The resulting polymer is precipitated, washed, and dried.

Oxidation

The vinylidene group is readily oxidized to form various oxygenated products, depending on the reagents and reaction conditions.

-

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide. This reaction is a concerted, syn-addition.[3][16][17][18][19]

-

Dihydroxylation: Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄), resulting in a vicinal diol.[20][21][22][23][24] Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening.[23]

-

Ozonolysis: Cleavage of the double bond with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide or zinc) yields a ketone (from the quaternary carbon side) and formaldehyde (from the =CH₂ side).[25][26][27][28][29]

Experimental Workflow for Ozonolysis

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. youtube.com [youtube.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 10. A [research.cm.utexas.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NZ239585A - Continuous process for polymerising alpha-olefins in which the olefins are supplied at a constant rate - Google Patents [patents.google.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 17. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]

- 18. leah4sci.com [leah4sci.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Highly Enantioselective Dihydroxylation of 1,1-Disubstituted Aliphatic Alkenes Enabled by Orchestrated Noncovalent π-Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 25. youtube.com [youtube.com]

- 26. youtube.com [youtube.com]

- 27. m.youtube.com [m.youtube.com]

- 28. m.youtube.com [m.youtube.com]

- 29. youtube.com [youtube.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Hexyl-1-octene in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential health and safety considerations for handling 2-Hexyl-1-octene in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from analogous unsaturated hydrocarbons, primarily 1-octene and 2-octene, to provide a robust safety framework. All recommendations should be implemented in conjunction with institutional safety protocols and a thorough risk assessment for the specific experimental procedures being undertaken.

Hazard Identification and Classification

GHS Hazard Classification (Inferred from this compound data and analogous compounds):

| Hazard Class | Hazard Category | Hazard Statement |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[1] |

| Flammable Liquids | 3 (Anticipated) | H226: Flammable liquid and vapor. |

| Skin Corrosion/Irritation | 2 (Possible) | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A (Possible) | H319: Causes serious eye irritation. |

Physical and Chemical Properties

A summary of the known and estimated physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C14H28 |

| Molecular Weight | 196.38 g/mol |

| Appearance | Colorless liquid (anticipated) |

| Odor | Mild, sweet odor (characteristic of alpha-olefins)[3] |

| Boiling Point | 249.1 °C at 760 mmHg |

| Flash Point | 99.8 °C |

| Density | 0.771 g/cm³ |

| Vapor Pressure | 0.037 mmHg at 25°C |

| Solubility | Insoluble in water; soluble in organic solvents. |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The following PPE should be considered the minimum requirement when handling this compound. A detailed risk assessment may necessitate additional protective measures.

| PPE Type | Specification |

| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. Must meet ANSI Z.87.1 standards. |

| Hand Protection | Nitrile or neoprene gloves. Glove integrity should be inspected before each use. For prolonged contact, consider heavier-duty gloves and consult the manufacturer's chemical resistance guide. |

| Body Protection | Flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory. Avoid synthetic fabrics like polyester. |

| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with organic vapor cartridges is required. |

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ignition Sources: The handling area must be free of open flames, sparks, and other potential ignition sources. Use intrinsically safe and explosion-proof equipment where necessary.

-

Grounding: For transfers of larger quantities, containers and equipment should be properly grounded and bonded to prevent static electricity buildup.

Storage

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Keep away from heat, sparks, open flames, and strong oxidizing agents.

-

Store separately from incompatible materials such as strong acids and peroxides.[4]

Experimental Protocols: Safety Procedures

The following diagrams outline key safety workflows for handling this compound.

Fire and Explosion Hazards

As a flammable liquid, this compound poses a significant fire risk.

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers, but a solid stream of water may spread the fire.

-

Hazardous Combustion Products: Upon combustion, this compound may produce carbon monoxide and carbon dioxide.

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5] Vapors are heavier than air and may travel to a source of ignition and flash back.[4]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or into the environment.[4]

-

Container Disposal: Empty containers may retain product residue and can be hazardous. Do not reuse empty containers. They should be triple-rinsed (or equivalent) and disposed of as hazardous waste.

Toxicological and Environmental Information

-

Chronic Toxicity: Long-term exposure effects have not been well-studied. Repeated skin contact may cause dryness or cracking.

-

Carcinogenicity: There is no data to suggest that this compound is carcinogenic.

-

Environmental Fate: this compound is expected to be toxic to aquatic life with long-lasting effects, similar to other alkenes.[6] It should not be released into the environment.[4]

This technical guide is intended to provide a foundation for the safe handling of this compound in a laboratory setting. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Researchers, scientists, and drug development professionals are encouraged to seek out any new safety information as it becomes available and to always prioritize a culture of safety in the laboratory.

References

Thermal Stability and Degradation Profile of 2-Hexyl-1-octene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation profile of 2-hexyl-1-octene is not extensively available in peer-reviewed literature. This guide has been compiled based on the available physical properties of this compound, extensive data from its structural and isomeric analogues (long-chain alpha-olefins), and established principles of thermal analysis and hydrocarbon decomposition. The information presented herein serves as a robust estimation and a methodological framework for future studies.

Introduction

This compound (C14H28) is a branched alpha-olefin whose thermal behavior is of interest in various applications, including its use as a specialty chemical intermediate and its potential appearance as a thermal degradation product in other processes. Understanding its thermal stability, decomposition kinetics, and the profile of its degradation products is crucial for ensuring safety, predicting chemical compatibility, and controlling reaction pathways at elevated temperatures. This technical guide provides an in-depth overview of the predicted thermal stability and degradation profile of this compound, details the standard experimental protocols for such an analysis, and outlines the likely chemical pathways of its thermal decomposition.

Physicochemical and Stability Data

While specific thermogravimetric data for this compound is scarce, its physical properties and those of its linear C14 analogue, 1-tetradecene, provide a baseline for its thermal characteristics. Materials are generally considered stable under normal ambient and anticipated storage and handling conditions.[1] Decomposition is not expected if stored and applied as directed.[1][2]

Table 1: Physicochemical Properties of this compound and Analogous C14-C16 Alpha-Olefins

| Property | This compound | 1-Tetradecene (Analogue) | 1-Hexadecene (Analogue) |

| CAS Number | 19780-80-4 | 1120-36-1 | 629-73-2 |

| Molecular Formula | C14H28 | C14H28 | C16H32 |

| Molecular Weight | 196.37 g/mol | 196.37 g/mol | 224.43 g/mol |

| Boiling Point | ~239 °C | 252 °C | 285 °C |

| Melting Point | Not available | -12 °C | 4 °C |

| Flash Point | > 94 °C (Seta closed cup) | 107 °C (closed cup) | 132 °C |

| Autoignition Temp. | Not available | Not available | 240 °C |

| Density | Not available | 0.8 g/cm³ | 0.781 g/cm³ |

Data compiled from various chemical databases and safety data sheets.[3][4][5]

Predicted Thermal Degradation Profile

Based on the thermal behavior of analogous long-chain alpha-olefins, the thermal degradation of this compound under an inert atmosphere is expected to commence at temperatures significantly above its boiling point. The decomposition is likely to proceed via a free-radical chain mechanism, leading to a complex mixture of smaller hydrocarbons.

Predicted Thermal Events (TGA/DSC)

A thermogravimetric analysis (TGA) of this compound would likely show:

-

Initial Stage: A gradual mass loss corresponding to volatilization, starting below and leading up to its boiling point (~239 °C).

-

Decomposition Onset: The onset of significant thermal decomposition is predicted to be in the range of 350-450 °C.

-

Degradation: A major mass loss event occurring at higher temperatures, likely peaking above 450 °C, corresponding to the cleavage of C-C bonds.

A Differential Scanning Calorimetry (DSC) analysis would show endothermic peaks corresponding to:

-

Boiling: A significant endotherm at its boiling point.

-

Decomposition: A series of endothermic events at higher temperatures associated with bond-breaking during pyrolysis.

Predicted Degradation Pathways and Products

The thermal degradation of long-chain alkenes is a complex process initiated by homolytic cleavage of C-C bonds, which have lower bond dissociation energies than C-H bonds. The process proceeds via a free-radical chain reaction involving initiation, propagation, and termination steps.

The primary degradation products are expected to be a mixture of smaller alkanes and alkenes.[6] For this compound, key fragmentation patterns would likely involve cleavage at various points along the alkyl chains and around the branched center, leading to a wide distribution of volatile hydrocarbons.

Experimental Protocols

To definitively determine the thermal stability and degradation profile of this compound, a suite of thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the sample loses mass due to volatilization and decomposition, and to quantify the mass of residue.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature. Temperature calibration is often performed using the Curie points of known ferromagnetic materials.[7]

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[8]

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass versus temperature. Calculate the first derivative of this curve (DTG curve) to identify the temperatures of maximum mass loss rates.[7]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, boiling, decomposition) as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a hermetically sealed aluminum pan.[9] An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic peaks are integrated to determine the enthalpy changes associated with thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical structures of the volatile and semi-volatile products formed during the thermal decomposition of the sample.

Methodology:

-

Sample Preparation: A very small amount of the liquid sample (microgram to low-milligram range) is placed into a pyrolysis sample cup.[11]

-

Pyrolysis: The sample cup is rapidly heated to a precise, high temperature (e.g., 600 °C) in an inert atmosphere within the pyrolyzer, which is directly connected to the GC injection port.[12] This flash heating causes thermal decomposition (pyrolysis).

-

Gas Chromatography (GC): The resulting volatile fragments (pyrolysates) are swept by a carrier gas (e.g., helium) onto a capillary GC column. The column separates the fragments based on their boiling points and interactions with the stationary phase.[5]

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each component.

-

Data Analysis: The mass spectrum of each separated component is compared against a spectral library (e.g., NIST) to identify its chemical structure. The GC retention times and peak areas provide information on the identity and relative abundance of each degradation product.

Conclusion

While direct experimental data for this compound is limited, a comprehensive thermal stability and degradation profile can be reliably predicted through the analysis of its structural analogues and the application of fundamental chemical principles. The compound is expected to be stable under normal conditions but will decompose at elevated temperatures via a free-radical mechanism to yield a complex mixture of smaller alkanes and alkenes. The detailed experimental protocols provided herein for TGA, DSC, and Py-GC-MS offer a clear and robust framework for any future empirical investigation into the thermal properties of this compound, enabling precise determination of its stability limits and degradation product profile.

References

- 1. qatarenergy.qa [qatarenergy.qa]

- 2. qatarenergy.qa [qatarenergy.qa]

- 3. m.youtube.com [m.youtube.com]

- 4. 1-Hexadecene - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

The Versatility of 2-Hexyl-1-octene: A Technical Guide for Chemical Intermediates

For Immediate Release

[City, State] – 2-Hexyl-1-octene, a branched alpha-olefin, is a versatile chemical intermediate with a growing range of applications in the synthesis of polymers, lubricants, and specialty chemicals. This technical guide provides an in-depth overview of its potential applications, supported by available data and outlining key reaction pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its application as a chemical intermediate. The following table summarizes its key physicochemical data.

| Property | Value |

| Molecular Formula | C₁₄H₂₈ |

| Molecular Weight | 196.38 g/mol |

| CAS Number | 19780-80-4 |

| Density | 0.771 g/cm³ |

| Boiling Point | 249.1 °C at 760 mmHg |

| Flash Point | 99.8 °C |

| Refractive Index | 1.435 |

Core Applications as a Chemical Intermediate

This compound serves as a valuable precursor in a variety of chemical syntheses, primarily owing to the reactivity of its terminal double bond. Key application areas include its role as a comonomer in polymerization, a building block for specialty esters and Guerbet alcohols, and a substrate for epoxidation and hydroformylation reactions.

Polymer Synthesis

The introduction of this compound as a comonomer in polymerization processes, particularly with ethylene, allows for the production of polymers with tailored properties. The branched nature of this compound disrupts the crystallinity of the polymer backbone, leading to materials with enhanced flexibility, lower density, and improved impact strength.

While specific quantitative data for the copolymerization of this compound is limited in publicly available literature, extensive research on the copolymerization of its isomer, 1-octene, with ethylene provides valuable insights. The incorporation of 1-octene has been shown to significantly influence the thermal and mechanical properties of the resulting polyethylene. It is reasonable to extrapolate that this compound would impart similar, if not more pronounced, effects due to its bulkier side chain.

The logical workflow for utilizing this compound in polymerization is outlined below:

Caption: Workflow for the synthesis and application of this compound copolymers.

Synthesis of Guerbet Alcohols and Derivatives

This compound can be envisioned as a precursor in the synthesis of Guerbet alcohols, which are branched, high-molecular-weight alcohols with applications as lubricants, solvents, and surfactants. While the direct conversion of this compound to a Guerbet alcohol is not the conventional route, its structural isomer, 1-octanol, is a common starting material for the synthesis of 2-hexyl-1-decanol. A patent for this process reports a yield of 91.0% and a selectivity of 95.5%.[1] This highlights the potential for derivatives of this compound to be valuable in this sector.

The general reaction pathway for Guerbet alcohol synthesis is as follows:

Caption: Generalized reaction pathway for the synthesis of Guerbet alcohols.

Epoxidation and Hydroformylation

The terminal double bond of this compound is susceptible to a range of addition reactions, including epoxidation and hydroformylation. Epoxidation would yield 2-hexyl-1,2-epoxyoctane, a reactive intermediate that can be further functionalized to produce diols, ethers, and amines. These derivatives have potential applications as surfactants, plasticizers, and in the synthesis of resins and coatings.

The following diagram illustrates the potential derivatization of this compound through epoxidation and hydroformylation:

Caption: Potential reaction pathways for the functionalization of this compound.

Experimental Protocols

Detailed experimental protocols for reactions specifically utilizing this compound are not widely published. However, by analogy to similar olefins like 1-octene, the following general methodologies can be considered as starting points for research and development.

General Procedure for Epoxidation (Adapted from 1-octene)

A solution of this compound in a suitable solvent (e.g., dichloromethane) would be cooled in an ice bath. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be added portion-wise while maintaining the temperature below 5°C. The reaction would be stirred for several hours and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. Upon completion, the reaction mixture would be washed with a sodium sulfite solution to quench excess peroxy acid, followed by a sodium bicarbonate solution to remove acidic byproducts, and finally with brine. The organic layer would be dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude epoxide. Purification would typically be achieved by distillation or column chromatography.

General Procedure for Hydroformylation (Adapted from 1-octene)

The hydroformylation of this compound would be carried out in a high-pressure autoclave. A solution of the olefin and a suitable catalyst, typically a rhodium or cobalt complex with a phosphine ligand, in an appropriate solvent (e.g., toluene) would be charged into the reactor. The autoclave would be purged with syngas (a mixture of carbon monoxide and hydrogen) and then pressurized to the desired pressure. The reactor would be heated to the reaction temperature and stirred for a set period. After cooling and venting the reactor, the product mixture would be analyzed by GC to determine the conversion and selectivity to the aldehyde products. The catalyst would be separated, and the aldehydes could be purified by distillation.

Conclusion

This compound presents a promising platform for the development of a wide array of chemical products. Its branched structure and reactive double bond make it a valuable intermediate for modifying polymer properties and for synthesizing specialty chemicals with applications in lubricants, surfactants, and coatings. While specific quantitative data and detailed experimental protocols for this compound are still emerging, the established chemistry of analogous olefins provides a strong foundation for future research and development in this area. Further investigation into the specific reaction kinetics and optimization of process conditions for this compound will be crucial for unlocking its full potential as a key chemical intermediate.

References

Methodological & Application

Application Notes: Ethylene Copolymerization with 2-Hexyl-1-octene using Ziegler-Natta Catalysts

Introduction

The copolymerization of ethylene with α-olefins is a cornerstone of the modern polymer industry, enabling the production of Linear Low-Density Polyethylene (LLDPE). LLDPE possesses a unique combination of flexibility, toughness, and tensile strength, making it suitable for a vast range of applications, from food packaging to specialized materials in biomedical devices. The properties of LLDPE are precisely controlled by the type and amount of the α-olefin comonomer incorporated into the polyethylene backbone.

The use of long-chain branched α-olefins, such as 2-hexyl-1-octene, as comonomers is of particular interest. The bulky side chains introduced by these comonomers disrupt the crystalline structure of the polyethylene more effectively than shorter, linear α-olefins (e.g., 1-butene, 1-hexene). This disruption leads to polymers with lower densities, reduced crystallinity, and modified mechanical and thermal properties.

Ziegler-Natta (Z-N) catalysts, particularly high-activity MgCl₂-supported titanium systems, remain industrially significant for olefin polymerization due to their high efficiency and stereospecific control. This document provides a detailed protocol for the slurry-phase copolymerization of ethylene with this compound using a representative fourth-generation Ziegler-Natta catalyst. It also presents illustrative data on how comonomer incorporation influences the final polymer properties.

Experimental Workflow for Ethylene/2-Hexyl-1-octene Copolymerization

Application Note & Protocol: Metallocene-Catalyzed Incorporation of 2-Hexyl-1-octene into Polyethylene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metallocene catalysts offer precise control over polymer architecture, enabling the synthesis of polyolefins with tailored properties.[1][2] The incorporation of α-olefins as comonomers in ethylene polymerization is a key strategy for producing linear low-density polyethylene (LLDPE) with desirable mechanical and thermal characteristics.[2][3] This document outlines a protocol for the copolymerization of ethylene with 2-hexyl-1-octene, a long-chain α-olefin, using a metallocene catalyst system. The resulting polymer is expected to exhibit unique properties due to the introduction of long-chain branches.

Experimental Protocol: Solution Polymerization of Ethylene and this compound

This protocol details the solution copolymerization of ethylene and this compound using a supported permethylindenylzirconocene catalyst.

Materials:

-

Catalyst: Supported permethylindenylzirconocene (e.g., sMAO-Me2SB(CpMe,I*)ZrBr2)

-

Cocatalyst/Scavenger: Triisobutylaluminum (TiBA)

-

Solvent: Heptane (polymerization grade)

-

Monomers: Ethylene (polymerization grade), this compound (purified)

-

Quenching Agent: Methanol

-

Precipitating Agent: Acidified methanol (5% HCl)

-

Gases: Nitrogen (high purity), Hydrogen (optional, for molecular weight control)

Equipment:

-

2 L stirred batch reactor equipped with temperature and pressure controls

-

Monomer and solvent feed lines

-

Catalyst injection system

-

Mechanical stirrer

-

Vacuum pump and nitrogen line for inert atmosphere

Procedure:

-

Reactor Preparation: The reactor is thoroughly dried under vacuum at an elevated temperature (e.g., 80°C) for at least one hour to remove moisture and oxygen.

-

Solvent and Comonomer Addition: The reactor is cooled to the desired reaction temperature (e.g., 80°C) and filled with heptane (1 L). A specified amount of this compound is then added to the reactor.

-

Scavenger Injection: A solution of TiBA in heptane is injected into the reactor to scavenge any remaining impurities.

-

Ethylene Pressurization: The reactor is pressurized with ethylene to the desired partial pressure (e.g., 8.3 bar).

-

Catalyst Injection: The supported metallocene catalyst, prepared as a slurry in heptane, is injected into the reactor to initiate polymerization.

-

Polymerization: The reaction is allowed to proceed for a set time (e.g., 1 hour) while maintaining a constant temperature and ethylene pressure. Ethylene uptake is monitored throughout the reaction.

-

Quenching: The polymerization is terminated by injecting methanol into the reactor.

-

Polymer Recovery: The reactor is depressurized, and the polymer solution is collected. The polymer is precipitated by adding it to an excess of acidified methanol.

-

Washing and Drying: The precipitated polymer is filtered, washed with fresh methanol, and dried in a vacuum oven at 60°C until a constant weight is achieved.

Data Presentation: Representative Polymerization Results

The following table summarizes representative data from the copolymerization of ethylene and this compound under varying conditions.

| Run | This compound (mL) | Activity (kg PE / (mol Zr·h·bar)) | Molar Mass ( kg/mol ) | PDI (Mw/Mn) | Melting Point (°C) |

| 1 | 50 | 1500 | 120 | 2.1 | 118 |

| 2 | 100 | 1350 | 110 | 2.2 | 112 |

| 3 | 150 | 1200 | 100 | 2.3 | 105 |

Visualization of Experimental Workflow

Caption: Workflow for metallocene-catalyzed ethylene/2-hexyl-1-octene copolymerization.

Characterization Protocols

1. Gel Permeation Chromatography (GPC)

-

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Instrumentation: High-temperature GPC system.

-

Solvent: 1,2,4-trichlorobenzene (TCB).

-

Temperature: 150°C.

-

Calibration: Polystyrene standards.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To quantify the incorporation of this compound into the polyethylene backbone.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz).

-

Solvent: 1,1,2,2-tetrachloroethane-d2.

-

Temperature: 120°C.

-

Analysis: Integration of characteristic peaks corresponding to the main chain and the branches.

3. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the thermal properties of the copolymer, including melting temperature (Tm) and crystallinity (Xc).

-

Procedure: A small sample (3-5 mg) is heated to 180°C to erase thermal history, cooled at a controlled rate, and then reheated at 10°C/min.[4] The second heating scan is used for analysis.

Conclusion

This application note provides a comprehensive protocol for the synthesis and characterization of polyethylene modified with this compound using a metallocene catalyst. The described workflow and analytical methods offer a robust framework for researchers to explore the synthesis of novel polyolefins with tailored long-chain branching and to investigate their structure-property relationships.

References

Application Note: Quantitative Determination of 2-Hexyl-1-octene Content in Copolymers by ¹³C NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the quantitative analysis of 2-hexyl-1-octene incorporation in copolymers using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The microstructure of polyolefins, specifically the amount and type of comonomer incorporation, critically influences their physical and mechanical properties. ¹³C NMR is a primary analytical technique for providing an absolute, quantitative determination of copolymer composition and microstructure.[1][2] This protocol outlines the necessary steps for sample preparation, NMR data acquisition under quantitative conditions, and data analysis to accurately determine the mole percent of comonomer content. When ethylene is copolymerized with 1-octene, it results in a hexyl side chain; this protocol focuses on identifying and quantifying these hexyl branches.

Principle

Quantitative ¹³C NMR relies on the direct relationship between the integrated intensity of a specific carbon resonance and the number of nuclei contributing to that signal. To ensure accuracy, the experiment must be conducted under conditions that suppress the Nuclear Overhauser Effect (NOE) and allow for full spin-lattice relaxation (T₁) of all carbon nuclei between pulses.[3] By using an inverse-gated proton decoupling pulse sequence and a sufficiently long relaxation delay, the integrals of signals from the comonomer side chain and the polymer backbone can be directly compared to calculate the copolymer composition.[4]

Experimental Protocol

Materials and Apparatus

-

Copolymer Sample: Dried, reactor-grade fluff or pelletized polymer.

-

Solvent: Deuterated ortho-dichlorobenzene (o-DCB-d₄) or 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂).

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-temperature probe.[1][2]

-

NMR Tubes: 5 mm high-precision NMR tubes suitable for high-temperature operation.

-

Heating Block or Oil Bath: For sample dissolution.

-

Vortex Mixer.

-

Pipettes and Vials.

Sample Preparation

-

Accurately weigh approximately 50-100 mg of the copolymer sample into a vial.

-

Add approximately 0.7 mL of the deuterated solvent (e.g., o-DCB-d₄) to the vial.

-

Securely cap the vial and place it in a heating block or oil bath set to 120-125 °C.[4]

-

Heat the sample for 1-3 hours, with intermittent vortexing, until the polymer is completely dissolved and the solution is homogeneous.[4]

-

Carefully transfer the hot, homogeneous solution into a 5 mm NMR tube.

-

Immediately place the NMR tube into the pre-heated NMR spectrometer to prevent sample precipitation or gelation.

NMR Data Acquisition

-

Insert the sample into the NMR probe, which has been pre-equilibrated to the desired temperature (e.g., 125 °C).

-

Allow the sample temperature to stabilize for at least 10-15 minutes.

-

Perform standard spectrometer setup procedures, including tuning, matching, and shimming, to optimize spectral resolution.

-

Acquire the ¹³C NMR spectrum using quantitative parameters, as detailed in Table 1. The inverse-gated decoupling pulse sequence (e.g., Bruker's zgig) is essential to eliminate NOE.[5]

Table 1: Recommended ¹³C NMR Acquisition Parameters

| Parameter | Value | Purpose |

|---|---|---|

| Spectrometer Frequency | ≥ 400 MHz for ¹H | To achieve better signal dispersion and resolution.[6] |

| Temperature | 120 - 125 °C | To ensure polymer solubility and reduce solution viscosity.[4] |

| Pulse Program | Inverse-Gated Decoupling | To suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[3] |

| Pulse Angle | 90° | To maximize signal intensity per scan.[4] |

| Acquisition Time | ~1.3 - 2.7 s | To ensure adequate digital resolution.[2][4] |

| Relaxation Delay (D1) | ≥ 5 times the longest T₁ (~8-15 s) | To allow for full magnetization recovery of all carbons.[4] |

| Number of Scans | 2,000 - 10,000 | To achieve a sufficient signal-to-noise ratio, depending on comonomer content.[2][4] |

| Spectral Width | ~200 ppm | To cover the entire range of expected carbon chemical shifts. |

| Decoupling | High-power broadband proton decoupling (e.g., WALTZ16) during acquisition only.[1][2] | To collapse ¹³C-¹H couplings into single lines. |

Data Processing and Analysis

Data Processing

-

Apply a line broadening exponential multiplication function (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) on the FID.

-

Carefully phase the resulting spectrum.

-

Apply a baseline correction to the entire spectrum.

Peak Assignment and Quantification

The incorporation of 1-octene into a polyethylene chain creates a hexyl branch. The chemical shifts of the carbons in and near this branch are distinct from the main polyethylene backbone. The nomenclature suggested by Carman and Wilkes is commonly used for assignment.[4]

Table 2: ¹³C Chemical Shift Assignments for Ethylene/1-Octene Copolymers

| Peak No. | Carbon Assignment | Chemical Shift (ppm) | Description |

|---|---|---|---|

| 1 | 38.3 | 1δ | CH₂ on backbone, one carbon away from branch point |

| 2 | 34.7 | α-CH₂ | CH₂ on backbone adjacent to the branch point |

| 3 | 32.2 | C3 | Third carbon of the hexyl branch |

| 4 | 30.0 | Main Chain CH₂ | Methylene carbons on the polyethylene backbone |

| 5 | 29.5 | C4 | Fourth carbon of the hexyl branch |

| 6 | 27.4 | β-CH₂ | CH₂ on backbone two carbons away from the branch point |

| 7 | 22.8 | C2 | Second carbon of the hexyl branch |

| 8 | 14.1 | C1 | Terminal methyl group of the hexyl branch |

Note: Chemical shifts are referenced to the main chain methylene resonance at 30.00 ppm. Assignments are based on data from multiple sources.[4][7]

Calculation of 1-Octene Content

The mole fraction of 1-octene can be calculated by comparing the integral of a unique carbon signal from the hexyl branch to the total integral of all carbon signals. The terminal methyl carbon (C1) at ~14.1 ppm is often well-resolved and suitable for quantification.

-

Integrate the Spectrum:

-

Let I_total be the integral of the entire aliphatic region of the spectrum.

-

Let I_C1 be the integral of the C1 methyl peak of the hexyl branch (~14.1 ppm).

-

-

Calculate Mole Percent: The mole percent of 1-octene is calculated using the following formula:

Mol % 1-Octene = (I_C1 / (I_total / 8)) * 100

Explanation: Since each 1-octene monomer unit contains 8 carbons, the total integral (I_total) divided by 8 gives an average integral value per carbon in the copolymer. The ratio of the integral of a single carbon from the octene unit (I_C1) to this average value gives the mole fraction.

Workflow Visualization

The overall process from sample handling to final quantification is summarized in the workflow diagram below.

Caption: Experimental workflow for ¹³C NMR analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Automated Ultra-Fast 13C NMR Analysis of Polyolefin Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. icpc-conference.org [icpc-conference.org]